6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amino acid is then reacted with a suitable reagent to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of amino groups: Large quantities of amino acids are protected using fluorenylmethoxycarbonyl chloride.
Efficient formation of carboxylic acid derivatives: The protected amino acids are then converted to carboxylic acid derivatives using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used depending on the desired product.
Major Products
Deprotected amino acid: Removal of the Fmoc group yields the free amino acid.
Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:
Peptide synthesis: The compound is used to protect amino groups during the synthesis of peptides, allowing for the sequential addition of amino acids.
Biological studies: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and receptor binding studies.
Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The primary mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu-OtBu: A similar compound with an Fmoc-protected glutamic acid derivative.
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a methyl group at the 4-position. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Eigenschaften
Molekularformel |
C22H18N2O4 |
---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c1-13-10-20(23-11-18(13)21(25)26)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27) |
InChI-Schlüssel |
NJYFCQHGGHETFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.